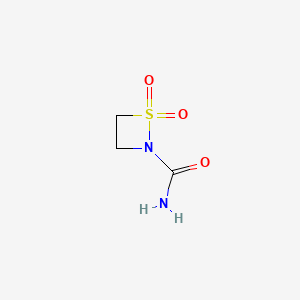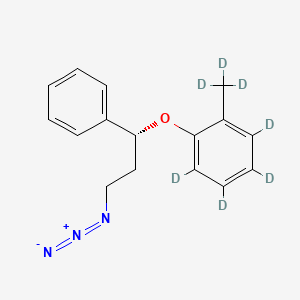
(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane is a chiral compound with a complex structure that includes an azido group, a phenyl group, and a deuterated methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chiral Center: The synthesis begins with the preparation of a chiral intermediate, often through asymmetric synthesis or chiral resolution techniques.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources.
Attachment of the Phenyl Group: The phenyl group is typically introduced through a Grignard reaction or a Friedel-Crafts alkylation.
Incorporation of the Deuterated Methylphenoxy Group: The deuterated methylphenoxy group is introduced through a nucleophilic substitution reaction using a deuterated phenol derivative.
Industrial Production Methods
Industrial production of ®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrenes or other reactive intermediates.
Reduction: The azido group can be reduced to form amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl and methylphenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitrenes or aziridines.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme mechanisms or protein interactions.
作用機序
The mechanism of action of ®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The azido group can also participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological systems.
類似化合物との比較
Similar Compounds
®-3-Azido-1-phenyl-1-(2-methylphenoxy)propane: The non-deuterated version of the compound.
®-3-Azido-1-phenyl-1-(2-chlorophenoxy)propane: A similar compound with a chlorine substituent instead of a methyl group.
®-3-Azido-1-phenyl-1-(2-methoxyphenoxy)propane: A similar compound with a methoxy substituent instead of a methyl group.
Uniqueness
®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane is unique due to the presence of the deuterated methylphenoxy group, which can provide insights into reaction mechanisms and metabolic pathways through isotopic labeling. This makes it particularly valuable in research applications where precise tracking of molecular transformations is required.
特性
IUPAC Name |
1-[(1R)-3-azido-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNLNFZPWFKNL-NUZBOFKISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675651 |
Source


|
| Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-(~2~H_3_)methyl(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217603-70-7 |
Source


|
| Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-(~2~H_3_)methyl(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
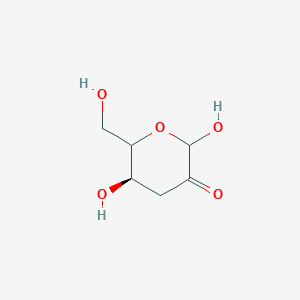
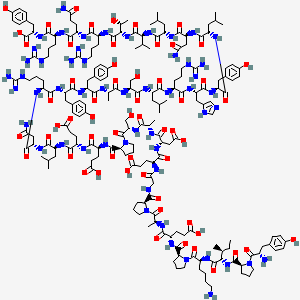

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)

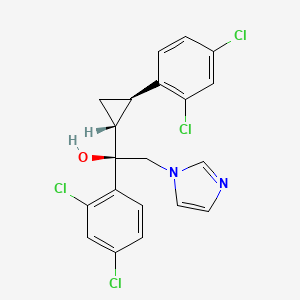
![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)

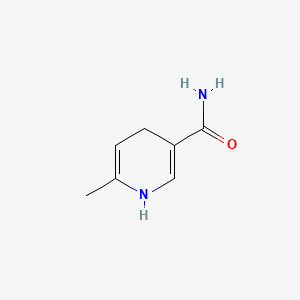
![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)
